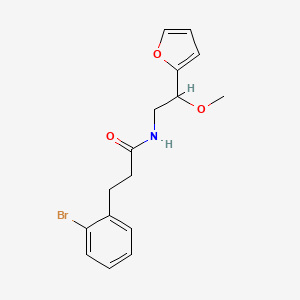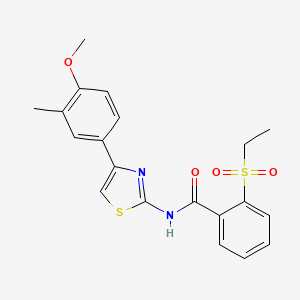
Methyl 3-(2,4-difluorophenyl)-1,2-oxazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the oxazole ring and the 2,4-difluorophenyl group. The presence of the fluorine atoms could potentially influence the electronic properties of the molecule .Chemical Reactions Analysis
Again, without specific literature or experimental data, it’s difficult to provide a detailed analysis of the chemical reactions involving this compound .Aplicaciones Científicas De Investigación
Corrosion Inhibition : The study by Lagrenée et al. (2002) explores the efficiency of a triazole derivative in inhibiting corrosion of mild steel in acidic media. This research highlights the potential use of similar compounds, like Methyl 3-(2,4-difluorophenyl)-1,2-oxazole-5-carboxylate, in corrosion protection applications (Lagrenée et al., 2002).
Synthesis of Macrolides : Wasserman et al. (1981) discuss the use of oxazoles as activated carboxylates for synthesizing macrolides, including recifeiolide and curvularin. This suggests a role for Methyl 3-(2,4-difluorophenyl)-1,2-oxazole-5-carboxylate in the synthesis of complex organic compounds (Wasserman, Ronald J. Gambale, & Pulwer, 1981).
Photochemistry and Vibrational Spectra : Lopes et al. (2011) investigated the photochemistry and vibrational spectra of a related compound, Methyl 4-chloro-5-phenylisoxazole-3-carboxylate, which suggests potential applications in spectroscopy and materials science for Methyl 3-(2,4-difluorophenyl)-1,2-oxazole-5-carboxylate (Lopes et al., 2011).
Antimicrobial Agents : The study by Bhat et al. (2016) on the synthesis of triazolyl pyrazole derivatives as potential antimicrobial agents implies that Methyl 3-(2,4-difluorophenyl)-1,2-oxazole-5-carboxylate could be explored for its antimicrobial properties (Bhat et al., 2016).
Synthesis of Oxazole Derivatives : Ferreira et al. (2010) describe the synthesis of various oxazole-4-carboxylate derivatives, indicating the synthetic versatility of Methyl 3-(2,4-difluorophenyl)-1,2-oxazole-5-carboxylate in producing various organic compounds (Ferreira et al., 2010).
Metal-Organic Frameworks : Chen et al. (2015) discuss the use of a bifunctional organic linker in constructing a metal-organic framework with selective sorption properties. This suggests potential applications in gas storage and separation for compounds like Methyl 3-(2,4-difluorophenyl)-1,2-oxazole-5-carboxylate (Chen, Zhang, Shi, & Cheng, 2015).
Molecular Docking Study for Anticancer and Antimicrobial Agents : Katariya et al. (2021) performed a molecular docking study on 1,3-oxazole clubbed pyridyl-pyrazolines, demonstrating the potential of Methyl 3-(2,4-difluorophenyl)-1,2-oxazole-5-carboxylate in anticancer and antimicrobial research (Katariya, Vennapu, & Shah, 2021).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 3-(2,4-difluorophenyl)-1,2-oxazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F2NO3/c1-16-11(15)10-5-9(14-17-10)7-3-2-6(12)4-8(7)13/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIEZPZNLHMCIRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NO1)C2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(2,4-difluorophenyl)-1,2-oxazole-5-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-5-[[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2702975.png)
![Ethyl 3-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2702978.png)
![(R)-3-(2,2-Dioxo-1,4-dihydro-2H-2lambda*6*-benzo[1,2,6]thiadiazin-3-yl)-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B2702982.png)
![3-Amino-7-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid](/img/structure/B2702983.png)
![N-[(1S)-1-cyanoethyl]-4,4-difluorocyclohexane-1-carboxamide](/img/structure/B2702986.png)
![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzenesulfonamide](/img/structure/B2702987.png)


![2-(4-Methoxyphenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline](/img/structure/B2702990.png)
![3-(2-chlorophenyl)-5-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)isoxazole-4-carboxamide](/img/structure/B2702991.png)
![N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2702992.png)
![4-[bis(2-cyanoethyl)sulfamoyl]-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2702993.png)
![Methyl (2,5-dimethyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)acetate](/img/structure/B2702994.png)
